molecular formula C10H12N2O4S B4888694 Ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-2-carboxylate

Ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-2-carboxylate

Cat. No.: B4888694
M. Wt: 256.28 g/mol
InChI Key: KINAHUOHWWUXJV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-2-carboxylate is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atomsThe presence of the thiazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-2-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the oxolane and carboxylate groups. One common method involves the reaction of ethyl 2-amino-1,3-thiazole-4-carboxylate with appropriate reagents to introduce the oxolane moiety. This can be achieved through a series of steps, including nucleophilic substitution and cyclization reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired transformations. The final product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, or other biomolecules, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes or bind to receptors, altering their activity and resulting in therapeutic effects .

Properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-2-15-8(14)10(4-3-7(13)16-10)6-5-17-9(11)12-6/h5H,2-4H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINAHUOHWWUXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)O1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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